molecular formula C14H22ClNO B1394734 4-(4-Propylphenoxy)piperidine hydrochloride CAS No. 1219976-25-6

4-(4-Propylphenoxy)piperidine hydrochloride

Cat. No. B1394734
M. Wt: 255.78 g/mol
InChI Key: CNHYQPXOVMMYET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, 4,4-Piperidinediol hydrochloride serves as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles . Another synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Crystal and Molecular Structure

Research on similar compounds, such as 4-piperidinecarboxylic acid hydrochloride, has focused on their crystal and molecular structure. Single crystal X-ray diffraction and FTIR spectrum studies provide insights into their physical and chemical properties, useful in various scientific applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis Methods

Several studies have documented the synthesis methods of similar hydrochlorides. For instance, the synthesis of 4-chloropiperidine hydrochloride has been achieved with a specific yield, highlighting the methods and efficiencies in synthesizing these types of compounds (Zhang, 2010).

Pharmacological Properties

Compounds structurally similar to 4-(4-Propylphenoxy)piperidine hydrochloride, like certain piperidinopropiophenones and piperidine hydrochlorides, have shown central m-cholinoblocking and peripheral n-cholinoblocking properties, as well as anti-inflammatory activity (Gasparyan et al., 2009).

Bioactivities of Piperidine Derivatives

Research on piperidine derivatives demonstrates their potential in medicinal chemistry. For example, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride has shown promising anti-leukemia bioactivity and cellular growth inhibition in certain cells (Wang et al., 2009).

Application in Histamine Antagonism

Studies on 4-phenoxypiperidines, which are closely related to 4-(4-Propylphenoxy)piperidine hydrochloride, have revealed their role as potent histamine H3 antagonists. These findings are significant in understanding the therapeutic potential of these compounds in various medical conditions (Dvorak et al., 2005).

Safety And Hazards

The safety data sheet for 4-(4-Chlorophenoxy)piperidine hydrochloride indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers A review titled “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another paper titled “Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives” investigates the antibacterial and antifungal activities of 2,6-diaryl-3-methyl-4-piperidones .

properties

IUPAC Name

4-(4-propylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-3-12-4-6-13(7-5-12)16-14-8-10-15-11-9-14;/h4-7,14-15H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHYQPXOVMMYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Propylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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